2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
CAS No.:
Cat. No.: VC20111780
Molecular Formula: C27H27N3O3S2
Molecular Weight: 505.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27N3O3S2 |
|---|---|
| Molecular Weight | 505.7 g/mol |
| IUPAC Name | 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C27H27N3O3S2/c1-3-33-19-14-12-18(13-15-19)30-26(32)24-20-9-5-7-11-22(20)35-25(24)29-27(30)34-16-23(31)28-21-10-6-4-8-17(21)2/h4,6,8,10,12-15H,3,5,7,9,11,16H2,1-2H3,(H,28,31) |
| Standard InChI Key | TZDKZWRQEXMVNE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4C)SC5=C3CCCC5 |
Introduction
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule belonging to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of ethoxy and methylphenyl groups suggests potential interactions with biological targets, which could be leveraged in drug development.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. Key steps may include:
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Cyclization Reactions: Formation of the thieno[2,3-d]pyrimidine ring through cyclization reactions involving appropriate precursors.
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Reaction Conditions: Careful control of temperature and solvent choice is crucial for high yields and purity. Solvents like dimethylformamide or dimethyl sulfoxide are often used.
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Purification: Techniques such as crystallization or chromatography are employed to isolate the desired product in high purity.
Biological Activities
Thieno[2,3-d]pyrimidine derivatives are known for their diverse biological activities:
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Antimicrobial Properties: These compounds have shown potential in inhibiting microbial growth.
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Anticancer Properties: Some derivatives exhibit anticancer activity by interacting with specific cellular targets.
Research Findings
While specific research findings for 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide are not detailed in the search results, related compounds have been studied for their pharmacological potential. Further research is necessary to elucidate the pharmacodynamics and pharmacokinetics of this specific compound.
Data Table: Comparison of Related Compounds
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